molecular formula C17H14N2 B13113822 4,6-Diphenylpyridin-2-amine

4,6-Diphenylpyridin-2-amine

Cat. No.: B13113822
M. Wt: 246.31 g/mol
InChI Key: GPFBSUUXOSWUMG-UHFFFAOYSA-N
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Description

Significance and Research Context of Aminopyridine Scaffolds

Aminopyridine scaffolds are nitrogen-containing heterocyclic compounds that form the core structure of many molecules with significant applications in medicinal chemistry and materials science. rsc.orgrsc.org These structures are considered "privileged" in drug discovery because they can interact with a wide range of biological targets. rsc.orgrsc.org The pyridine (B92270) ring, an isostere of benzene, is a key component in over 7000 existing drug molecules. rsc.org Aminopyridine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aisciencepublishinggroup.comresearchgate.net

The versatility of the aminopyridine scaffold stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. frontiersin.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor, facilitating interactions with biological macromolecules. researchgate.netacs.org This dual functionality, combined with the aromatic nature of the pyridine ring, contributes to the diverse pharmacological profiles observed in this class of compounds. researchgate.net

Historical Overview of Key Discoveries Pertaining to 4,6-Diphenylpyridin-2-amine and its Analogues

The synthesis of aminopyridine derivatives has a long history, with the Chichibabin amination, first reported in the early 20th century, being a classic method for the direct amination of pyridine. researchgate.net Over the years, numerous synthetic methodologies have been developed to access a wide array of substituted aminopyridines. sciencepublishinggroup.comijpsonline.com These methods often involve multi-component reactions, which allow for the construction of complex molecular architectures in a single step. ijpsonline.comajol.infonih.gov

The synthesis of this compound and its analogues has been achieved through various strategies. One common approach involves the condensation of chalcones (α,β-unsaturated ketones) with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297). researchgate.net The use of different catalysts, such as ionic liquids and metal acetates, has been explored to improve the efficiency and environmental friendliness of these reactions. ajol.inforesearchgate.netresearchgate.net More recent synthetic advancements include microwave-assisted and ultrasound-induced methods, which can significantly reduce reaction times and improve yields. ijpsonline.comijpsonline.com

The exploration of this compound and its derivatives has been driven by their potential applications in various fields. For instance, derivatives of 2-amino-4,6-diphenylpyridine-3-carbonitrile (B1210980) have been investigated as photosensitizers in 3D printing and as potential anti-influenza agents. pk.edu.plunisi.itmdpi.comresearchgate.net The structural similarity of these compounds to known biologically active molecules has spurred further research into their potential as therapeutic agents.

Scope and Objectives of Current Academic Inquiry into this compound

Current research on this compound and its analogues is focused on several key areas. A primary objective is the development of novel synthetic methods that are more efficient, scalable, and environmentally benign. ijpsonline.comijpsonline.com This includes the exploration of new catalysts and reaction conditions to expand the structural diversity of accessible derivatives.

Another significant area of inquiry is the investigation of the biological activities of these compounds. Researchers are exploring the potential of this compound derivatives as inhibitors of various enzymes and receptors implicated in diseases such as cancer and viral infections. unisi.itnih.govmdpi.com Structure-activity relationship (SAR) studies are being conducted to understand how modifications to the chemical structure affect biological activity, with the goal of designing more potent and selective therapeutic agents. nih.gov

Furthermore, the unique photophysical properties of some this compound derivatives are being explored for applications in materials science. niscpr.res.inresearchgate.net This includes their use as fluorescent probes and components of organic light-emitting diodes (OLEDs). niscpr.res.inmdpi.com The ability to tune the fluorescence properties of these compounds by modifying their chemical structure makes them attractive candidates for these applications. mdpi.comresearchgate.net

Interactive Data Table: Properties of this compound Analogues

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Research Area
4,6-Diphenylpyrimidin-2-amine (B1348216)C16H13N3247.29Medicinal Chemistry
2-Amino-4,6-diphenylpyridine-3-carbonitrileC18H13N3271.3Materials Science, Medicinal Chemistry
1-Amino-4,6-diphenylpyridin-2(1H)-oneC17H14N2O262.31Synthetic Intermediates
4-(2,6-Diphenyl-4-pyridinyl)-N,N-dimethylbenzenamineC25H22N2366.46Materials Science
N-Benzyl-4,6-diphenylpyridin-2-amineC24H20N2336.43Synthetic Chemistry

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-diphenylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2/c18-17-12-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-12H,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFBSUUXOSWUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Mechanisms for 4,6 Diphenylpyridin 2 Amine and Its Derivatives

Classical and Contemporary Synthetic Routes to the 4,6-Diphenylpyridin-2-amine Core

The construction of the this compound framework can be achieved through several elegant and efficient synthetic routes. These methods often involve the strategic formation of the pyridine (B92270) ring from acyclic precursors, leveraging a variety of reaction cascades and catalytic systems.

Regioselective Michael Reaction and Cyclization Approaches

A prominent strategy for the synthesis of polysubstituted 2-aminopyridines, including the 4,6-diphenyl derivative, involves a cascade reaction initiated by a regioselective Michael addition. This approach typically utilizes α,β-unsaturated ketones, such as chalcones (1,3-diphenylprop-2-en-1-one), and a suitable nitrogen source.

The reaction of 1,3-diphenylprop-2-en-1-one with a 1,1-enediamine in the presence of a base like cesium carbonate or piperidine (B6355638) can lead to the formation of 2-amino-4,6-diarylpyridine derivatives. The proposed mechanism involves an initial Michael addition of the enediamine to the chalcone (B49325), followed by an intramolecular cyclization and subsequent aromatization to yield the pyridine ring. While this method has been demonstrated for a range of diarylpyridines, specific examples for the parent this compound are part of a broader synthetic scope.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple and readily available starting materials in a one-pot fashion. A common MCR strategy for synthesizing the closely related 2-amino-4,6-diphenylnicotinonitrile involves the reaction of benzaldehyde, acetophenone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). mdpi.com This reaction proceeds through the in situ formation of 1,3-diphenylprop-2-en-1-one (chalcone), which then undergoes a series of condensation and cyclization steps with malononitrile and ammonia (B1221849) (from ammonium acetate).

While this method directly yields the 3-cyano derivative, it highlights the feasibility of a one-pot assembly of the 4,6-diphenylpyridine core. A plausible MCR for the direct synthesis of this compound could involve the reaction of benzaldehyde, acetophenone, and a suitable aminating reagent that does not introduce a cyano group. For instance, the reaction of phenylacetonitrile, benzonitrile, and phenylacetylene (B144264) has been reported to yield 2-amino-3,4,6-triarylpyridines in a one-pot fashion, suggesting the versatility of MCRs in this area. nih.gov

Base-Promoted Cascade Reactions for 2-Aminopyridines

Base-promoted cascade reactions provide an effective pathway for the synthesis of substituted 2-aminopyridines. A notable example is the synthesis of 3-methyl-4,6-diphenylpyridin-2-amine. This transformation is achieved through a cascade reaction of an N-propargylic β-enaminone with a formamide (B127407) in the presence of a base like sodium hydroxide. The reaction proceeds through the in situ generation of a 1,4-oxazepine (B8637140) intermediate, followed by nucleophilic attack of the formamide and subsequent deformylation and cyclization to afford the substituted 2-aminopyridine (B139424). This methodology demonstrates the power of base-promoted cascade reactions in constructing complex heterocyclic systems from relatively simple acyclic precursors.

Starting Material 1Starting Material 2BaseProductYield (%)
N-propargylic β-enaminoneFormanilideNaOH3-Methyl-4,6-diphenyl-N-phenylpyridin-2-amine77
N-propargylic β-enaminoneN-(p-tolyl)formamideNaOH3-Methyl-4,6-diphenyl-N-(p-tolyl)pyridin-2-amine75
N-propargylic β-enaminoneN-(4-methoxyphenyl)formamideNaOHN-(4-methoxyphenyl)-3-methyl-4,6-diphenylpyridin-2-amine72

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. The synthesis of 2-amino-4,6-diarylpyrimidines, structurally related to the target compound, has been efficiently achieved using microwave assistance. ekb.egarabjchem.org This typically involves the reaction of a chalcone with guanidine (B92328) hydrochloride under microwave irradiation. ekb.egarabjchem.org

A one-pot synthesis of 2-amino-4,6-diarylpyridines has also been reported under microwave irradiation. This method involves the reaction of N-cyanomethylpyridinium chloride with a chalcone in the presence of ammonium acetate and acetic acid. researchgate.net These examples suggest that a microwave-assisted approach could be highly effective for the rapid and efficient synthesis of this compound.

Reactant 1Reactant 2ConditionsProduct
ChalconeGuanidine nitrate (B79036)Basic alumina, MW2-Amino-4,6-diarylpyrimidine
N-cyanomethylpyridinium chlorideChalconeNH4OAc, AcOH, MW2-Amino-4,6-diarylpyridine

Transition Metal-Catalyzed Synthetic Strategies (e.g., Rh(III)-catalyzed C-H functionalization, Cu-catalyzed cyclization)

Transition metal catalysis offers a versatile and powerful platform for the synthesis of complex heterocyclic compounds, including 2-aminopyridines.

Rh(III)-catalyzed C-H functionalization: Rhodium(III) catalysis has been effectively utilized for the synthesis of various nitrogen-containing heterocycles through C-H activation and annulation reactions. For instance, the annulative coupling of aminopyridines with alkynes, catalyzed by a Rh(III) complex, provides an efficient route to 7-azaindoles. researchgate.net While a direct application to the synthesis of this compound has not been extensively reported, the principle of Rh(III)-catalyzed C-H activation of aminopyridine derivatives followed by coupling with suitable partners represents a promising avenue for the construction of this scaffold. nih.govdocumentsdelivered.comacs.org

Cu-catalyzed cyclization: Copper catalysis has been widely employed in the synthesis of 2-aminopyridines and their derivatives. nih.govresearchgate.netmdpi.com These methods often involve the coupling of various starting materials, such as halo-pyridines with amines (Ullmann condensation) or the cyclization of acyclic precursors. researchgate.netmdpi.com For example, copper-catalyzed amination of 2-halopyridines is a well-established method for introducing an amino group at the 2-position. nih.gov Furthermore, copper-catalyzed multicomponent reactions have been developed for the synthesis of substituted pyridines. The versatility of copper catalysis suggests its potential for the development of efficient synthetic routes to this compound.

Ultrasound-Induced Synthetic Methods

The use of ultrasound irradiation in organic synthesis, known as sonochemistry, can significantly enhance reaction rates and yields by providing efficient mixing and energy transfer. The synthesis of 2-amino-4,6-diphenylnicotinonitrile has been successfully achieved via a multicomponent reaction under ultrasound irradiation in an aqueous medium, highlighting a green and efficient approach. mdpi.com

Ultrasound has also been employed to promote the synthesis of various heterocyclic compounds, often in shorter reaction times and with higher yields compared to conventional heating methods. nih.govmdpi.comnih.govmdpi.comsemanticscholar.org While specific protocols for the direct ultrasound-assisted synthesis of this compound are not extensively documented, the proven efficacy of this technique for related structures suggests its potential as a valuable tool for the synthesis of the target compound.

ReactantsConditionsProductYield (%)Reaction Time
Benzaldehyde, Acetophenone, Malononitrile, Ammonium AcetateWater, Ultrasound2-Amino-4,6-diphenylnicotinonitrile9530 min
4-Chlorobenzaldehyde, Acetophenone, Malononitrile, Ammonium AcetateWater, Ultrasound2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile9235 min
Benzaldehyde, 4-Methylacetophenone, Malononitrile, Ammonium AcetateWater, Ultrasound2-Amino-4-phenyl-6-(p-tolyl)nicotinonitrile9430 min

Nucleophilic Displacement Pathways

The introduction of an amino group at the C2 position of a pyridine ring is a common transformation that can be achieved through several nucleophilic displacement pathways. While direct amination of an unsubstituted pyridine is challenging due to the ring's electron-deficient nature, pre-activation of the ring facilitates this substitution.

One established strategy involves the nucleophilic aromatic substitution (SNAr) of 2-halopyridines. The reaction of a 2-halopyridine, such as 2-fluoropyridine (B1216828) or 2-chloropyridine, with an amine nucleophile can yield the corresponding 2-aminopyridine. This process is often facilitated by high temperatures or the use of transition metal catalysts. nih.gov Another approach uses pyridine N-oxides as starting materials. elsevierpure.comresearchgate.net Activation of the N-oxide with reagents like phosphonium (B103445) salts can make the C2 position susceptible to attack by a variety of amine nucleophiles in a redox-neutral transformation. elsevierpure.comresearchgate.net More recently, the use of cationic trimethylaminated pyridiniums as electrophiles has been reported, allowing for the displacement of the trimethylamine (B31210) group by nucleophiles under milder conditions.

Mechanistic Elucidation of Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and expanding the scope of accessible molecules. The formation of substituted 2-aminopyridines often proceeds through a cascade of interconnected reactions.

A prevalent and efficient method for synthesizing 2-amino-4,6-diphenylpyridine-3-carbonitrile (B1210980) is a one-pot, multi-component reaction involving an aromatic aldehyde, a methyl ketone, malononitrile, and an ammonium source, often ammonium acetate. royalsocietypublishing.org The reaction proceeds through several key steps:

Chalcone Formation : The process begins with a base- or acid-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde (e.g., benzaldehyde) and an acetophenone. This step forms an α,β-unsaturated ketone, commonly known as a chalcone, which serves as a critical electrophilic intermediate.

Michael Addition : A carbanion, generated from the deprotonation of malononitrile, acts as a nucleophile and attacks the β-carbon of the chalcone in a Michael addition reaction. This forms a Michael adduct.

Cyclization and Dehydration : The ammonium source (e.g., ammonium acetate, which provides ammonia in situ) reacts with a nitrile group of the adduct. This is followed by an intramolecular cyclization and subsequent dehydration.

Aromatization : The final step involves the aromatization of the dihydropyridine (B1217469) intermediate to yield the stable 2-aminopyridine ring system. This step is often driven by oxidation, which can occur spontaneously in air or be promoted by an added oxidizing agent. royalsocietypublishing.org

This reaction cascade is highly efficient, combining multiple bond-forming events in a single operation to rapidly build molecular complexity. royalsocietypublishing.orgacs.org

The Michael adduct is a pivotal intermediate in the multi-component synthesis of 2-amino-4,6-diphenylpyridine-3-carbonitrile. Its formation is a conjugate addition that sets the stage for the subsequent ring-closing event. nih.gov The reaction mechanism hinges on the initial formation of the α,β-unsaturated system of the chalcone. The malononitrile, being a strong carbon acid, is readily deprotonated by a base to form a stabilized carbanion.

This carbanion then adds to the electrophilic double bond of the chalcone, creating a new carbon-carbon bond and forming an open-chain intermediate (the Michael adduct). nih.gov This adduct contains all the necessary atoms in a linear arrangement primed for cyclization. The subsequent intramolecular attack, typically involving the amino group derived from the ammonium source and one of the nitrile groups, leads to the formation of the heterocyclic ring. The stability of the intermediate carbanion and the thermodynamic driving force of forming an aromatic pyridine ring are key factors that favor this reaction pathway.

Optimization of Synthetic Conditions and Yields

Significant research has focused on optimizing the synthesis of 2-aminopyridine derivatives to improve yields, reduce reaction times, and enhance the environmental profile of the procedures. Key variables include the choice of catalyst, solvent, and energy input.

One-pot syntheses of 2-amino-4,6-diphenylpyridine-3-carbonitrile have been shown to be highly effective. The use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄) or ethylammonium (B1618946) nitrate as both catalyst and solvent can lead to excellent yields (85–92%) in very short reaction times (15–30 minutes) under mild heating. acs.orgacs.org These ionic liquids are often recyclable, adding to the sustainability of the method. acs.org

Solvent-free, mechanochemical methods such as ball-milling have also been successfully employed. acs.org Using ZnO nanoparticles as a catalyst, reactants can be converted to the desired product in high yields (88-91%) without the need for solvents, which simplifies purification and reduces waste. acs.org The effect of temperature has also been systematically studied, with optimal yields often achieved at moderately elevated temperatures (e.g., 80 °C). royalsocietypublishing.orgwikipedia.org

Below are tables summarizing the optimization of reaction conditions from various studies.

Table 1: Effect of Temperature on Yield of a 2-Aminopyridine Derivative wikipedia.org
EntryTemperature (°C)Time (h)Yield (%)
1Room Temp240
2402420
360640
480385
Table 2: Effect of Solvent on Yield of 2-amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile acs.org
EntrySolventTemperature (°C)Time (h)Yield (%)
1H₂OReflux880
2EtOHReflux8.570
3CH₃CNReflux1070
4EAN (Ionic Liquid)60292
5EAN (Ionic Liquid)80290

Stereochemical Control in this compound Synthesis

The compound this compound possesses an aromatic pyridine core, which is planar and achiral. Consequently, stereochemical control is not a factor in the direct synthesis of the final aromatic product itself. The synthetic methods described, which typically end in an aromatization step, inherently lead to this flat, achiral structure.

However, stereochemistry becomes a critical consideration under two main circumstances:

Synthesis of Chiral Derivatives : If chiral substituents are present on the phenyl rings or are introduced at the amino group, the resulting molecule can be chiral. The synthesis of such derivatives would require either starting with enantiomerically pure building blocks or employing asymmetric synthetic methods to control the stereochemistry of the newly formed chiral centers.

Synthesis of Non-Aromatic Analogues : The Hantzsch synthesis, a related reaction, initially produces 1,4-dihydropyridines. acs.orgwikipedia.org If the substituents at the C4 position are different, this carbon becomes a stereocenter. Asymmetric Hantzsch reactions using chiral catalysts or auxiliaries have been developed to control the stereochemistry at this position, leading to enantiomerically enriched dihydropyridines. acs.org Subsequent reduction of the pyridine ring to form chiral piperidine derivatives also requires careful stereochemical control.

Therefore, while the synthesis of the parent this compound does not involve stereocontrol, the principles of asymmetric synthesis are highly relevant for accessing its chiral derivatives and saturated analogues, which are of significant interest in medicinal chemistry.

Reactivity Profiles and Transformational Chemistry of 4,6 Diphenylpyridin 2 Amine

Nucleophilic Reactivity of the Amino Moiety

The exocyclic amino group (-NH₂) attached to the pyridine (B92270) ring at the C2 position is a primary amine, which confers significant nucleophilic character upon the molecule. This reactivity allows for a variety of chemical transformations, most notably the formation of imines and amides.

Formation of Imines via Carbonyl Condensation

The reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone, is a fundamental process in organic chemistry that results in the formation of an imine, also known as a Schiff base. masterorganicchemistry.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

The amino group of 4,6-Diphenylpyridin-2-amine is expected to readily undergo this transformation. The general mechanism involves the formation of a carbinolamine intermediate, which then dehydrates, often under acidic catalysis, to yield the final C=N double bond of the imine. masterorganicchemistry.com While specific studies detailing this reaction for this compound are not prevalent, the reactivity of the amino group in a related compound, methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate, has been noted to include condensation with carbonyls to form imines. smolecule.com

Table 1: General Scheme for Imine Formation

Reactant A Reactant B Product Conditions

Amide Formation with Carboxylic Acid Derivatives

The nucleophilic amino group of this compound can also react with various carboxylic acid derivatives to form stable amide linkages. This reaction, a type of nucleophilic acyl substitution, is a common method for synthesizing N-substituted amides. libretexts.org The most effective reagents for this transformation are highly reactive acylating agents such as acid chlorides (R-COCl) and acid anhydrides ((R-CO)₂O). libretexts.org

The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of a leaving group (chloride in the case of an acid chloride, or a carboxylate ion for an anhydride). This process effectively couples the aminopyridine scaffold to a carboxylic acid fragment, a widely used strategy in the synthesis of more complex molecules. The formation of amides from the amino group of related 2-amino-4,6-diphenylpyridine derivatives has been documented as a key functionalization reaction. smolecule.com

Table 2: Amide Formation with Various Acylating Agents

Reactant A Acylating Agent Product Leaving Group
This compound Acid Chloride (R-COCl) N-(4,6-diphenylpyridin-2-yl)amide HCl

Pyridine Ring Functionalization and Derivatization

The pyridine ring itself is an aromatic heterocycle, but the presence of the electronegative nitrogen atom makes it electron-deficient compared to benzene. ijpsonline.comijpsonline.com This electronic nature influences its susceptibility to various functionalization reactions. Research into related substituted pyridines demonstrates that the ring can be a target for derivatization.

For instance, studies on the regioselective alkylation of diphenylpyridine structures have shown that specific carbon atoms on the pyridine ring can be targeted for functionalization. acs.org In one such study, using different alkyllithium reagents and reaction conditions allowed for the selective introduction of alkyl groups at various positions of the pyridine core. acs.org This suggests that the this compound scaffold could similarly undergo targeted C-H functionalization on the pyridine ring, providing a pathway to novel derivatives with modified electronic or steric properties.

Photo-Induced Reactivity and Electron Transfer Processes

Derivatives of this compound have been identified as effective photosensitizers, capable of initiating chemical reactions upon exposure to light through electron transfer processes. mdpi.comresearchgate.netpk.edu.pl These molecules can participate in both photo-oxidation and photo-reduction pathways, making them valuable in applications such as photopolymerization. mdpi.comresearchgate.netpk.edu.pl

Photo-Oxidation Mechanisms

In a photo-oxidation process, the aminopyridine derivative acts as the electron donor. Studies on the closely related 2-amino-4,6-diphenylpyridine-3-carbonitrile (B1210980) have shown that upon irradiation with near-UV or visible light, the molecule enters an excited state. mdpi.com In this excited state, it can transfer an electron to a suitable electron acceptor, such as a diphenyliodonium (B167342) salt. mdpi.comresearchgate.net This photo-induced electron transfer (PET) is thermodynamically favorable and results in the oxidation of the aminopyridine derivative and the generation of reactive species from the acceptor, which can then initiate further chemical processes like polymerization. mdpi.com

Table 3: Photo-Oxidation Mechanism Overview

Component Role Process
2-Amino-4,6-diphenylpyridine derivative Photosensitizer (Electron Donor) Absorbs light and enters an excited state
Diphenyliodonium Salt Electron Acceptor Receives an electron from the excited photosensitizer
Light (near-UV/Visible) Energy Source Excites the photosensitizer

| Outcome | Generation of Reactive Species | The aminopyridine is oxidized; the acceptor is reduced and fragments into reactive radicals/cations |

Photo-Reduction Mechanisms

Conversely, the aminopyridine scaffold can also participate in a photo-reduction mechanism where it functions as the electron acceptor in its excited state. mdpi.com In this scenario, a bimolecular system is created with a co-initiator that acts as an electron donor, for example, an amine like ethyl 4-(dimethylamino)benzoate (B8555087) (EDB). mdpi.com Upon light absorption, the excited pyridine chromophore accepts an electron from the co-initiator. mdpi.com This electron transfer process reduces the aminopyridine derivative and oxidizes the co-initiator, again leading to the formation of reactive species capable of initiating polymerization. mdpi.comresearchgate.net

Table 4: Photo-Reduction Mechanism Overview

Component Role Process
2-Amino-4,6-diphenylpyridine derivative Photosensitizer (Electron Acceptor) Absorbs light and enters an excited state
Co-initiator (e.g., EDB) Electron Donor Donates an electron to the excited photosensitizer
Light (near-UV/Visible) Energy Source Excites the photosensitizer

| Outcome | Generation of Reactive Species | The aminopyridine is reduced; the co-initiator is oxidized, forming reactive radicals |

Electrophilic Aromatic Substitution Reactions

The reactivity of the this compound core towards electrophilic aromatic substitution (EAS) is governed by a complex interplay of electronic and steric factors. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles compared to benzene. uoanbar.edu.iqgcwgandhinagar.com This deactivation is amplified in acidic conditions, where the nitrogen atom becomes protonated, further withdrawing electron density from the ring system. uoanbar.edu.iq

However, the presence of the amino group (-NH₂) at the C-2 position significantly alters this reactivity profile. The amino group is a powerful activating group due to the ability of its lone pair of electrons to participate in resonance, increasing the electron density of the ring. byjus.com It is strongly ortho- and para-directing. In the case of this compound, this directs incoming electrophiles towards the C-3 and C-5 positions.

Halogenation

Halogenation of this compound, for which specific literature is not extensively detailed, is predicted to occur preferentially at the C-5 position. Reagents commonly employed for the halogenation of activated aromatic and heteroaromatic systems, such as N-bromosuccinimide (NBS) or bromine in a polar solvent like acetic acid, would likely be effective. The reaction proceeds by generating an electrophilic halogen species that attacks the electron-rich pyridine ring.

Table 1: Representative Halogenation Reaction

ReagentElectrophileSolventProduct (Predicted Major)
N-Bromosuccinimide (NBS)Br⁺Acetonitrile (B52724)5-Bromo-4,6-diphenylpyridin-2-amine
Bromine (Br₂)Br⁺Acetic Acid5-Bromo-4,6-diphenylpyridin-2-amine
N-Chlorosuccinimide (NCS)Cl⁺Dichloromethane (B109758)5-Chloro-4,6-diphenylpyridin-2-amine

The activation provided by the amino group is crucial for overcoming the inherent resistance of the pyridine ring to halogenation.

Nitration

Nitration is a canonical electrophilic aromatic substitution reaction that introduces a nitro (-NO₂) group onto an aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. mnstate.edu In the case of 2-aminopyridine (B139424), nitration overwhelmingly yields the 5-nitro derivative. sapub.org By analogy, this compound is expected to nitrate (B79036) at the C-5 position.

Care must be taken, as the strongly acidic conditions can lead to the protonation of the amino group, forming a deactivating -NH₃⁺ group, which could inhibit the reaction. core.ac.uk However, the equilibrium concentration of the free amine is generally sufficient to allow the reaction to proceed on the activated species. A related compound, 4,6-diphenylpyridin-2(1H)-one, has been shown to undergo nitration to yield the corresponding 3-nitro derivative, further suggesting that the position between the ring nitrogen and the C-4 substituent is sterically accessible and electronically favored for electrophilic attack in similar systems. ekb.eg

Table 2: Representative Nitration Reaction

ReagentConditionsProduct (Predicted Major)
HNO₃ / H₂SO₄0 - 10 °C4,6-Diphenyl-5-nitropyridin-2-amine

Sulfonation

Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group. The reaction is typically carried out using fuming sulfuric acid (H₂SO₄·SO₃), where sulfur trioxide (SO₃) acts as the electrophile. byjus.com For aromatic amines, this reaction can be complex, as the amine can act as a base. byjus.com Similar to nitration and halogenation, the directing influence of the C-2 amino group is expected to favor substitution at the C-5 position. The sulfonation of anilines often produces the para-substituted product, known as sulfanilic acid. byjus.com This supports the prediction of C-5 sulfonation for this compound. This reaction is notably reversible, and the sulfonic acid group can be removed by heating in aqueous acid. mnstate.edu

Table 3: Representative Sulfonation Reaction

ReagentConditionsProduct (Predicted Major)
Fuming H₂SO₄ (20% SO₃)Room Temperature2-Amino-4,6-diphenylpyridin-5-sulfonic acid

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 4,6-Diphenylpyridin-2-amine, both ¹H and ¹³C NMR studies provide critical data for confirming its atomic connectivity.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons provide information about their local electronic environment. The aromatic protons of the two phenyl rings and the pyridine (B92270) ring typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The protons of the amino group (-NH₂) exhibit a characteristic signal that can be confirmed by D₂O exchange.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework of the molecule. The spectra show distinct signals for the carbon atoms of the pyridine ring and the two phenyl substituents. The chemical shifts of the carbons are influenced by their hybridization and the nature of the attached atoms. For instance, carbons bonded to the nitrogen atom in the pyridine ring and the amino group will have characteristic chemical shifts.

A study on 3-methyl-4,6-diphenylpyridin-2-amine, a closely related derivative, provides illustrative data. In the ¹H NMR spectrum (400 MHz, CDCl₃), the aromatic protons appear as a multiplet in the range of δ 7.30-8.07 ppm. dicp.ac.cn The ¹³C NMR spectrum (100 MHz, CDCl₃) shows signals for the pyridine and phenyl carbons, with the carbon attached to the amino group appearing at a distinct chemical shift. dicp.ac.cn

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative.

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 7.30-8.07 m Aromatic-H
¹H 4.47 brs NH₂
¹³C 155.6, 151.7, 150.2 - Pyridine-C
¹³C 140.4, 139.6 - Phenyl-C (quaternary)
¹³C 128.8, 128.4, 128.3, 127.5, 126.5 - Phenyl-C
¹³C 112.9, 111.9 - Pyridine-C

Data is for 3-methyl-4,6-diphenylpyridin-2-amine and serves as a representative example. dicp.ac.cn

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum provides clear evidence for the key functional groups.

The most prominent features in the IR spectrum are the N-H stretching vibrations of the primary amine group. Primary amines typically show two absorption bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. orgchemboulder.com The N-H bending vibration of the primary amine is observed in the region of 1650-1580 cm⁻¹. orgchemboulder.com

The C-N stretching vibration of the aromatic amine appears in the range of 1335-1250 cm⁻¹. orgchemboulder.com Additionally, the C=C and C=N stretching vibrations of the aromatic pyridine and phenyl rings are expected to be observed in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹.

For a related compound, N-(4-chlorophenyl)-3-methyl-4,6-diphenylpyridin-2-amine, the IR spectrum (KBr) shows characteristic bands at 1605, 1527, 1489, and 1397 cm⁻¹. dicp.ac.cn Another derivative, N-(2,4-dimethylphenyl)-3-methyl-4,6-diphenylpyridin-2-amine, displays IR absorptions (KBr) at 1609, 1530, 1493, 1398, and 1373 cm⁻¹. dicp.ac.cn

Table 2: Characteristic IR Absorption Bands for Aminopyridine Derivatives.

Vibrational Mode Frequency Range (cm⁻¹)
N-H Stretch (asymmetric & symmetric) 3500-3300
C-H Stretch (aromatic) >3000
N-H Bend (primary amine) 1650-1580
C=C and C=N Stretch (aromatic) 1600-1450
C-N Stretch (aromatic amine) 1335-1250

General frequency ranges based on established spectroscopic principles. orgchemboulder.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight and, consequently, the molecular formula of a compound. gcms.czsavemyexams.com HRMS provides mass measurements with high accuracy, typically to four or more decimal places, which allows for the unambiguous assignment of an elemental composition. gcms.czsavemyexams.com

For this compound, the expected molecular formula is C₁₇H₁₄N₂. The theoretical monoisotopic mass can be calculated with high precision using the exact masses of the most abundant isotopes of carbon, hydrogen, and nitrogen. The experimentally determined mass from an HRMS analysis should match this theoretical value very closely, usually within a few parts per million (ppm).

In a study of a similar compound, 3-methyl-N-(naphthalen-1-yl)-4,6-diphenylpyridin-2-amine, the high-resolution mass spectrum (APCI) showed a calculated m/z for [M+H]⁺ of 463.0666, with the found value being 463.0667, confirming the molecular formula C₂₄H₂₀IN₂. dicp.ac.cn This demonstrates the power of HRMS in confirming the elemental composition of complex organic molecules.

Table 3: Theoretical vs. Experimental Mass for a this compound Derivative.

Ion Calculated m/z Found m/z Molecular Formula
[M+H]⁺ 299.1543 299.1537 C₂₁H₁₉N₂

Data for 3-methyl-4,6-diphenylpyridin-2-amine. dicp.ac.cn

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

To perform single-crystal XRD, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. This map is used to determine the positions of the individual atoms in the crystal lattice.

The structural data obtained from XRD can confirm the planar nature of the pyridine ring and the spatial orientation of the two phenyl groups relative to the pyridine core. It can also provide detailed information about intermolecular interactions, such as hydrogen bonding involving the amino group, which can influence the crystal packing. The successful growth of single crystals suitable for X-ray diffraction has been reported for some covalent organic frameworks, allowing for their unambiguous structural determination. nih.gov

Comparative Spectroscopic Analysis of Isomeric Species

The spectroscopic analysis of isomers is crucial for their differentiation, as isomers have the same molecular formula but different arrangements of atoms. youtube.com Techniques like NMR and IR spectroscopy are particularly useful for distinguishing between isomers of this compound. youtube.comoxinst.com

For example, positional isomers where the amino group is at a different position on the pyridine ring (e.g., 4,6-diphenylpyridin-3-amine or 4,6-diphenylpyridin-4-amine) would exhibit distinct NMR and IR spectra. In ¹H NMR, the coupling patterns and chemical shifts of the pyridine ring protons would be significantly different for each isomer. Similarly, the substitution pattern on the pyridine ring would influence the vibrational modes observed in the IR spectrum.

High-resolution mass spectrometry can also aid in distinguishing isomers through fragmentation analysis. lcms.cz While isomers have the same molecular weight, their fragmentation patterns upon ionization can be different, providing a fingerprint for each specific isomer. lcms.cz A comparative analysis of the mass spectra of different aminodiphenylpyridine isomers would likely reveal unique fragment ions that can be used for their identification.

Photophysical Properties and Luminescence Studies

Absorption Characteristics in Solution and Solid States

The electronic absorption spectra of 2-aminopyridine (B139424) derivatives, particularly the 2-amino-4,6-diphenylnicotinonitrile analogue, are characterized by strong absorption bands in the near-UV region. mdpi.com In solution, these compounds typically exhibit absorption bands that are assigned to π-π* electronic transitions within the aromatic rings and the conjugated system. researchgate.net For instance, various 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives in acetonitrile (B52724) show long-wavelength absorption maxima in the range of 349–364 nm. mdpi.com The high molar extinction coefficients, often between 10,000 and 15,000 M⁻¹cm⁻¹, indicate efficient light absorption, making these compounds suitable for applications such as fluorescent sensors. mdpi.com

In the solid state, the absorption maxima of related pyridine (B92270) derivatives often exhibit a red shift compared to their solution-phase spectra. This shift is attributed to intermolecular interactions and molecular packing in the crystalline state, which can alter the energy levels of the ground and excited states.

Table 1: Representative Absorption Maxima (λ_abs) of 2-Amino-4,6-diphenylnicotinonitrile Derivatives in Acetonitrile Data extracted from studies on 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives. mdpi.com

Derivative SubstituentAbsorption Maxima (λ_abs) in nm
Unsubstituted358
4-Chloro364
4-Methoxy359
4-Methyl358
4-Bromo363
3,4-Dichloro349

Fluorescence Emission Properties

The fluorescence of 4,6-Diphenylpyridin-2-amine and its analogues is a key feature, with emission typically occurring in the blue to blue-green region of the visible spectrum.

Emission Spectra and Maxima

In solution, these compounds display strong fluorescence. The emission maxima are sensitive to both the specific substituents on the phenyl rings and the solvent environment. mdpi.com For the parent 2-amino-4,6-diphenylnicotinonitrile, the emission maximum in methanol (B129727) is observed at 416 nm. mdpi.com Derivatives with various substituents exhibit emission maxima that span a range from approximately 400 nm to 450 nm, demonstrating the tunability of the emission color. mdpi.com In the solid state, related 2-aminopyridine derivatives have been shown to fluoresce in the violet or blue region, with emission maxima typically between 400 and 460 nm. researchgate.net

Quantum Yields and Fluorescence Lifetimes

The fluorescence quantum yield (Φ), a measure of the efficiency of the emission process, is a critical parameter for luminescent materials. While data for the specific parent compound is scarce, studies on various multi-substituted 2-aminopyridine derivatives show that they can be highly emissive. Quantum yields for this class of compounds have been reported to be as high as 0.81, although values can vary significantly depending on the substitution pattern and molecular structure. nih.gov For example, the introduction of groups that promote rigidity or enhance the electron-donating or -accepting properties can modulate the quantum yield. nih.gov

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecular environment and non-radiative decay pathways. For many organic fluorophores, lifetimes are typically in the range of a few nanoseconds (ns). nih.govmdpi.com

Table 2: Representative Fluorescence Quantum Yields (Φ) of Various Substituted 2-Aminopyridine Derivatives Data provides a representative range for the 2-aminopyridine scaffold. nih.gov

Compound StructureQuantum Yield (Φ)
Diethyl 2-(tert-butylamino)-6-(p-bromophenyl)pyridine-3,4-dicarboxylate0.22
Dimethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate0.35
Diethyl 6-(4-aminophenyl)-2-(cyclohexylamino)pyridine-3,4-dicarboxylate0.67
(2-(tert-Butylamino)-6-phenylpyridine-3,4-diyl)dimethanol0.81

Solvent-Dependent Luminescence Behavior (Solvatochromism)

A prominent characteristic of this class of compounds is their solvatochromism, where the position of the emission maximum shifts with the polarity of the solvent. mdpi.comsciforum.net Typically, a bathochromic (red) shift is observed in the fluorescence spectra as the solvent polarity increases. nih.gov This positive solvatochromism is a strong indicator that the excited state has a larger dipole moment than the ground state. mdpi.comsciforum.net

This behavior is a direct consequence of the intramolecular charge transfer (ICT) that occurs upon photoexcitation. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, which lowers the energy gap for emission and results in a red-shifted fluorescence. For example, the emission maximum of 2-amino-4,6-diphenylnicotinonitrile shifts from 404 nm in toluene (B28343) to 427 nm in the more polar solvent DMSO. mdpi.com

Table 3: Solvent-Dependent Emission Maxima (λ_em) for 2-Amino-4,6-diphenylnicotinonitrile Illustrates the solvatochromic effect. mdpi.com

SolventEmission Maxima (λ_em) in nm
Toluene404
Dichloromethane (B109758) (DCM)412
Tetrahydrofuran (THF)413
Methanol (MeOH)416
Dimethyl Sulfoxide (DMSO)427

Dual-State Emissive Phenomena

Dual-state emission, where a compound exhibits distinct luminescent properties in different physical states (e.g., solution vs. solid), is a highly sought-after property for advanced materials. The pyrimidine (B1678525) analogues, 4,6-diarylpyrimidin-2-amines, have been explicitly shown to exhibit dual-state emissive behavior, with tunable optical properties in both solution and solid thin-film phases. nih.gov This suggests that the pyridine-based counterparts may possess similar capabilities.

Furthermore, some pyridine derivatives have been reported to exhibit aggregation-induced emission enhancement (AIEE). beilstein-journals.org In this phenomenon, the molecule is weakly fluorescent in dilute solution but becomes highly emissive in the aggregated or solid state. This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative (fluorescent) channel.

Photoluminescence Mechanisms and Energy Transfer Processes

The primary photoluminescence mechanism for this compound and its derivatives is intramolecular charge transfer (ICT). nih.govrsc.org Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Theoretical studies on 2-amino-4,6-diphenylnicotinonitriles show that the HOMO is typically localized on the electron-donating amino group and the phenyl rings, while the LUMO is distributed over the electron-accepting pyridine core and the cyano group. nih.govresearchgate.net

This spatial separation of the HOMO and LUMO facilitates a significant transfer of electron density from the donor to the acceptor part of the molecule upon excitation, creating a highly polar ICT excited state. nih.gov The radiative decay from this ICT state to the ground state is responsible for the observed fluorescence. The emission is characterized as resulting from π−π* and n–π* electronic transitions associated with this charge transfer. mdpi.com

In addition to their intrinsic luminescence, these compounds can participate in energy transfer processes. Their strong absorption and efficient emission make them suitable as sensitizers or co-initiators in photopolymerization reactions. mdpi.com In such a role, the excited 2-aminopyridine derivative can transfer its energy to another molecule (an acceptor or photoinitiator), initiating a subsequent chemical reaction. This has been demonstrated in cationic photopolymerization, where the aminopyridine derivative absorbs light at a wavelength where the primary photoinitiator does not, and then facilitates the process, likely through an energy transfer mechanism. mdpi.com

Structure-Photophysical Property Relationships

The photophysical characteristics of this compound and its derivatives are intrinsically linked to their molecular structure. Modifications to the aromatic substituents at the 4- and 6-positions of the core ring system, as well as substitutions on the phenyl rings themselves, have a substantial impact on the compound's absorption, emission, and quantum efficiency. nih.gov

Research into related 4,6-diarylpyrimidin-2-amine derivatives demonstrates that a "plug-and-play" approach, where different aromatic groups are substituted at the 4- and 6-positions, allows for the fine-tuning of optical properties. nih.gov This modular strategy enables significant alterations in the electronic and photophysical behavior of the molecule without changing the fundamental framework. nih.gov The nature of these aryl groups dictates the extent of π-conjugation, the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and consequently, the absorption and emission characteristics. nih.gov

For instance, studies on 2-amino-4,6-diphenylnicotinonitriles, which share a similar structural backbone, reveal clear effects of electron-donating and electron-withdrawing groups on fluorescence emission. mdpi.comnih.gov The introduction of a methoxy (B1213986) group (an electron-donating group) can lead to blue shifts in the emission maxima. nih.gov Specifically, in a methanol solvent, the unsubstituted parent compound, 2-amino-4,6-diphenylnicotinonitrile, has an emission maximum at 416 nm. nih.gov The addition of methoxy groups results in shifts to shorter wavelengths (410-415 nm), highlighting the sensitivity of the excited state to the electronic nature of the substituents. nih.gov

Detailed research findings on a series of 4,6-diarylpyrimidin-2-amine derivatives (compounds 5a-j ) further illustrate these relationships. The absolute quantum yields (ΦF) for these compounds were found to vary significantly, ranging from 8.11% to 71.00% in a dimethylformamide (DMF) solution and from 5.86% to 29.43% in thin films. nih.govresearchgate.net This wide range underscores the profound influence of the specific aryl groups attached at the 4th and 6th positions on the emissive properties of the 2-aminopyrimidine (B69317) core. researchgate.net

The following tables summarize the photophysical data for selected 2-amino-4,6-diphenylnicotinonitrile derivatives and 4,6-diarylpyrimidin-2-amine derivatives, showcasing the impact of structural modifications.

Table 1: Photophysical Properties of 2-Amino-4,6-diphenylnicotinonitrile Derivatives in Methanol

This table is interactive. You can sort and filter the data.

CompoundSubstituentsEmission Max (λem) in nmWavelength Shift from Unsubstituted (nm)Reference
1 Unsubstituted4160 nih.gov
2 3-methoxy on ring A415-1 (Blue Shift) nih.gov
4 3-methoxy on ring A, 4-methoxy on ring B410-6 (Blue Shift) nih.gov
5 4-methoxy on ring A411-5 (Blue Shift) nih.gov

Table 2: Photophysical Properties of Selected 4,6-Diarylpyrimidin-2-amine Derivatives in DMF Solution

This table is interactive. You can sort and filter the data.

CompoundAryl Groups at Positions 4 & 6Absorption Max (λabs) in nmEmission Max (λem) in nmQuantum Yield (ΦF) in %Fluorescence Lifetime (τ) in nsReference
5a-j (Range) Various combinations of thiophene, furan, pyrrole, and phenyl ringsNot specified individuallyNot specified individually8.11 - 71.000.8 - 1.5 nih.govresearchgate.net
5b (Highest) Not specifiedNot specifiedNot specified71.00Not specified nih.gov

These findings collectively demonstrate that the photophysical properties of the this compound scaffold are highly tunable. By strategically selecting substituents on the phenyl rings or by replacing the phenyl groups with other aromatic systems, researchers can precisely control the emission color, quantum efficiency, and other luminescent characteristics for potential applications in optoelectronics and as fluorescent probes. nih.govmdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. For compounds like 4,6-Diphenylpyridin-2-amine, DFT calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to obtain accurate structural and electronic parameters.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.comemerginginvestigators.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more polarizable, has lower stability, and is more chemically reactive. mdpi.com

In studies of structurally similar compounds, such as 4,6-diarylpyrimidin-2-amines, DFT calculations have been used to determine these energy values. For instance, the parent compound with two phenyl substituents at the 4 and 6 positions was found to have a calculated energy gap (ΔE) of 4.40 eV. nih.gov The introduction of different aryl groups can modulate this gap; for example, replacing a phenyl with a thienyl group can lower the gap, indicating increased electron delocalization and a potential shift in reactivity. nih.gov Aromatic conjugated systems with effective delocalization tend to have smaller HOMO-LUMO energy gaps. nih.gov

Compound AnalogueHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
5a (4,6-diphenylpyrimidin-2-amine)-6.42-2.024.40
5b (4-phenyl-6-(thiophen-2-yl)pyrimidin-2-amine)-6.10-2.133.97
5j (4,6-di(1H-pyrrol-2-yl)pyrimidin-2-amine)-5.83-1.863.97

Data derived from studies on analogous 4,6-diarylpyrimidin-2-amine compounds. nih.gov

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values.

Typically, the color-coding scheme is as follows:

Red: Indicates regions of high negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. These are often associated with lone pairs of electronegative atoms.

Blue: Represents regions of high positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green/Yellow: Denotes areas of neutral or near-zero potential.

For aromatic amine compounds, the MEP analysis often reveals the most negative potential (red/yellow regions) localized around the electronegative nitrogen atoms of the pyridine (B92270) or pyrimidine (B1678525) ring and the amino group, identifying them as primary sites for electrophilic interaction. mdpi.comresearchgate.net The positive potential (blue regions) is typically found around the hydrogen atoms of the amino group, making them susceptible to nucleophilic attack. mdpi.com

Understanding the distribution of atomic charges within a molecule is fundamental to explaining its electronic behavior, dipole moment, and chemical reactivity. researchgate.net Mulliken population analysis and Natural Population Analysis (NPA) are two common methods used to calculate the partial atomic charges from quantum chemical computations.

Mulliken atomic charges are calculated based on the partitioning of the electron density among the atoms. While widely used, this method is known to be sensitive to the choice of the basis set. uni-muenchen.de

Natural charges , derived from Natural Bond Orbital (NBO) analysis, are generally considered more robust and less dependent on the basis set. They provide a more chemically intuitive picture of charge distribution.

In related pyridine derivatives, calculations typically show that electronegative atoms like nitrogen carry a significant negative charge. In contrast, most carbon atoms bonded to nitrogen and hydrogen atoms exhibit positive charges. For instance, the hydrogen atom of an amino group (N-H) would possess a higher positive charge compared to carbon-bound hydrogens due to its attachment to the highly electronegative nitrogen atom. researchgate.net This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a localized form that corresponds to the familiar Lewis structure concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This analysis provides detailed insights into intramolecular interactions, charge delocalization, and hyperconjugative stability. nih.gov

Common interactions analyzed include:

π → π : Interactions between filled π-bonding orbitals and empty π-antibonding orbitals, indicating π-conjugation.

n → π : Delocalization of a lone pair (n) into an empty π-antibonding orbital.

n → σ : Interaction of a lone pair (n) with an empty σ-antibonding orbital.

For a molecule like this compound, NBO analysis would likely reveal significant delocalization from the nitrogen lone pairs of the amino group and the pyridine ring into the antibonding orbitals of the aromatic rings, contributing to the stability of the conjugated system.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of electronically excited states. nih.govnih.gov It is a computationally efficient method for predicting electronic absorption spectra, making it a standard tool for studying the photophysical properties of organic molecules. cnr.it

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra of a molecule by computing the vertical excitation energies (the energy difference between the ground and excited states), oscillator strengths (f), and the corresponding maximum absorption wavelengths (λmax). researchgate.net These calculations also identify the nature of the electronic transitions by specifying the molecular orbitals involved (e.g., HOMO → LUMO). rsc.orgrsc.org

For aromatic compounds like this compound, the absorption bands in the UV-Vis spectrum are typically assigned to π → π* and n → π* transitions. mdpi.com TD-DFT analysis helps to confirm these assignments. For example, in studies of similar 2-amino-4,6-diphenylnicotinonitriles, the calculated electronic spectra showed strong agreement with experimental data. mdpi.com The major absorption bands were attributed to π → π* transitions, often involving charge transfer from the donor portions of the molecule (like the amino group and phenyl rings) to the acceptor portions (the pyridine core). mdpi.com

The choice of functional and the inclusion of solvent effects (often using a continuum model like CPCM) are critical for obtaining accurate predictions that correlate well with experimental spectra. chemrxiv.org

Compound AnalogueSolventCalculated λem (nm) (TD-DFT)Key Transition Type
2-Amino-4,6-diphenylnicotinonitrileMethanol (B129727)403π → π
2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrileMethanol414π → π
2-Amino-4,6-diphenylnicotinonitrileDMSO404π → π
2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrileDMSO415π → π

Data derived from TD-DFT studies on analogous 2-amino-4,6-diphenylnicotinonitrile compounds, showing calculated emission maxima (λem). mdpi.com

Global Reactivity Descriptors

Global reactivity descriptors derived from Density Functional Theory (DFT) are essential for quantifying the chemical reactivity and stability of a molecule. rasayanjournal.co.inekb.eg These descriptors, including ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netimist.ma They provide a quantitative framework for understanding a molecule's propensity to donate or accept electrons in a chemical reaction.

Ionization Potential (I) and Electron Affinity (A) are fundamental descriptors that measure the energy required to remove an electron and the energy released when an electron is added to a molecule, respectively. researchgate.net Within the framework of Koopmans' theorem, these values can be approximated from the energies of the HOMO and LUMO orbitals. researchgate.net

Ionization Potential (I) : Approximated as the negative of the HOMO energy (I ≈ -EHOMO). imist.ma It represents the molecule's ability to act as an electron donor.

Electron Affinity (A) : Approximated as the negative of the LUMO energy (A ≈ -ELUMO). imist.ma It indicates the molecule's capacity to act as an electron acceptor.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter, as a smaller gap suggests higher reactivity. nih.gov

From the Ionization Potential and Electron Affinity, several other key reactivity descriptors can be derived to further characterize the molecule's behavior. nih.govmdpi.com

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons towards itself. It is calculated as the average of the ionization potential and electron affinity: χ = (I + A) / 2. imist.ma

Chemical Potential (μ) : This is the negative of electronegativity (μ = -χ) and represents the escaping tendency of electrons from an equilibrium system. imist.maarxiv.org

Chemical Hardness (η) : Quantifies the resistance of a molecule to a change in its electron distribution or charge transfer. rasayanjournal.co.in It is defined as half the difference between the ionization potential and electron affinity: η = (I - A) / 2. arxiv.org Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Softness (S) : As the reciprocal of hardness (S = 1/η), softness measures the extent of a molecule's chemical reactivity and its polarizability. rasayanjournal.co.in

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron.
Electronegativity (χ)χ = (I + A) / 2Ability to attract electrons.
Chemical Potential (μ)μ = -(I + A) / 2Escaping tendency of electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Softness (S)S = 1 / ηMeasure of the extent of chemical reactivity.

The global electrophilicity index (ω) provides a quantitative measure of the stabilization in energy when a molecule acquires additional electronic charge from the environment. researchgate.net It is a descriptor of reactivity that allows for the classification of the global electrophilic nature of a molecule on a relative scale. arxiv.org This index is defined using the chemical potential (μ) and chemical hardness (η) as follows: ω = μ² / (2η). researchgate.net A higher electrophilicity index indicates a greater capacity of the molecule to act as an electrophile. rasayanjournal.co.in This parameter is valuable for rationalizing reactivity in various organic reactions. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com For derivatives of 4,6-diphenylpyrimidin-2-amine (B1348216), QSAR calculations have been employed to derive the structural conditions that correlate with good cytotoxic activities against cancer cells. nih.gov

In one such study, QSAR models were developed for a series of 25 derivatives of 4,6-diphenylpyrimidin-2-amine. nih.gov The analysis identified key pharmacophores—the essential structural features responsible for a molecule's biological activity. The results indicated that the presence of hydrophobic substituents and a 1-naphthalenyl group at a specific position (R2) increased the anticancer activity. nih.gov Additionally, the presence of a hydrogen-bond acceptor at another position (C-2 of R1) was also found to enhance activity. nih.gov These models provide crucial guidance for the rational design and synthesis of new, more potent analogues for therapeutic applications. mdpi.comnih.gov

In Silico Docking for Molecular Recognition and Binding Modes

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.netsemanticscholar.org This method is widely used to understand the molecular recognition process and to elucidate the binding modes of ligands with their protein targets.

For derivatives of 4,6-diphenylpyrimidin-2-amine, docking studies have been successfully used to investigate their interactions with specific biological targets. For example, a study involving a derivative, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol, used in silico docking to explore its molecular binding mode with Aurora kinase A, a target for cancer therapy. nih.gov The calculations revealed binding energies ranging from -11.63 to -16.72 kcal/mol, indicating a strong and favorable interaction with the kinase. nih.gov Similarly, another study identified N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine as a promising candidate inhibitor for euchromatin histone lysine (B10760008) methyl transferase (EHMT2) based on a good docking score of -10.7 kcal/mol, with binding mediated by hydrogen bonding and hydrophobic interactions. nih.gov

These docking simulations provide valuable, atom-level insights into the ligand-receptor interactions, helping to explain the compound's biological activity and guiding the structural modification of these molecules to improve their binding affinity and selectivity. nih.govresearchgate.net

Nonlinear Optical (NLO) Properties and Optoelectronic Potential

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

Information regarding the calculated dipole moment, polarizability, and hyperpolarizability of this compound is not available in the reviewed literature.

Theoretical Evaluation for Optoelectronic Applications

A theoretical evaluation of this compound for optoelectronic applications has not been found in the searched scientific literature.

Advanced Applications in Chemical Sciences

Coordination Chemistry and Metal Complexation

The unique electronic and steric properties of 4,6-diphenylpyridin-2-amine make it a versatile ligand in coordination chemistry. Its core structure, featuring a pyridine (B92270) ring and an exocyclic amine group, offers a bidentate N,N-chelation site that can coordinate to a wide array of transition metals. The phenyl substituents at the 4- and 6-positions significantly influence the ligand's steric bulk and electronic characteristics, which in turn affect the geometry, stability, and reactivity of the resulting metal complexes.

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.

Rhodium(III) and Iridium(III) Complexes: Half-sandwich rhodium(III) and iridium(III) complexes incorporating pyridine-amine ligands can be synthesized by reacting the ligand with the metal dichloride dimers, [CpMCl2]2 (where M = Rh or Ir, and Cp = pentamethylcyclopentadienyl). nih.govnih.gov These reactions typically yield cationic complexes of the formula [Cp*M(L)Cl]+, where L represents the bidentate this compound ligand. ias.ac.in The reaction conditions, such as the choice of solvent and atmosphere, can influence the final product. For instance, using a nonpolar solvent like dichloromethane (B109758) (CH2Cl2) can favor the formation of the desired pyridyl-amine complexes. nih.gov Characterization of these complexes is achieved through various spectroscopic techniques, including NMR (1H, 13C) and ESI-MS, with single-crystal X-ray diffraction providing definitive structural elucidation. nih.govias.ac.in The X-ray crystal structures confirm the bidentate coordination of the ligand to the metal center, forming a stable five-membered chelate ring. nih.gov

Chromium(0), Molybdenum(0), and Tungsten(0) Complexes: Group 6 metal carbonyl complexes of the type [M(CO)4(L)] (where M = Cr, Mo, W) can be prepared using this compound as the N,N-chelating ligand. researchgate.net The synthesis generally involves the reaction of the ligand with the corresponding metal hexacarbonyl M(CO)6 or a more labile precursor like [M(CO)4(norbornadiene)]. tue.nlnih.gov These reactions are often carried out under reflux in a high-boiling solvent such as toluene (B28343). nih.gov The resulting tetracarbonyl complexes feature a cis-chelated ligand, with the metal center adopting a distorted octahedral geometry. nih.gov Spectroscopic characterization is crucial for these complexes. Infrared (IR) spectroscopy is particularly informative, showing characteristic ν(CO) stretching frequencies that provide insight into the electronic properties of the ligand. researchgate.net 1H and 13C NMR spectroscopy are used to confirm the structure and coordination of the ligand. nih.gov

Table 1: Synthesis and Characterization of Metal Complexes

Metal CenterTypical PrecursorGeneral Product FormulaKey Characterization Techniques
Rh(III)[CpRhCl2]2[CpRh(N,N-ligand)Cl]+NMR, ESI-MS, X-ray Diffraction nih.govnih.gov
Ir(III)[CpIrCl2]2[CpIr(N,N-ligand)Cl]+NMR, ESI-MS, X-ray Diffraction nih.govnih.gov
Cr(0)Cr(CO)6[Cr(CO)4(N,N-ligand)]IR, NMR, X-ray Diffraction researchgate.netnih.gov
Mo(0)Mo(CO)6[Mo(CO)4(N,N-ligand)]IR, NMR researchgate.netnih.gov
W(0)W(CO)6[W(CO)4(N,N-ligand)]IR, NMR researchgate.netnih.gov

In ligand design, this compound serves as a classic example of a bidentate N,N-donor ligand. researchgate.net The two nitrogen atoms—one from the endocyclic pyridine ring and one from the exocyclic amine group—coordinate to a metal center to form a stable five-membered ring. nih.gov This chelating effect enhances the thermodynamic stability of the resulting metal complexes compared to those formed with analogous monodentate ligands.

A direct comparison can be made with structurally similar P,N hybrid ligands, such as 2-(2'-pyridyl)-4,6-diphenylphosphinine. tue.nl While both ligand types can act as bidentate chelators, their electronic properties differ significantly. The nitrogen atoms in this compound are primarily σ-donors. In contrast, phosphinine-based P,N ligands possess π-accepting properties, which makes them particularly suitable for stabilizing electron-rich, low-valent metal centers. tue.nl This difference in electronic character influences the properties and reactivity of the corresponding metal complexes. For example, in Group 6 tetracarbonyl complexes, the stronger π-accepting ability of the P,N ligand compared to the N,N ligand results in higher C-O stretching frequencies in the IR spectrum, indicating less back-donation from the metal to the carbonyl ligands. researchgate.nettue.nl

Table 2: Comparison of N,N and P,N Ligand Properties

PropertyThis compound (N,N Ligand)2-(2'-pyridyl)-4,6-diphenylphosphinine (P,N Ligand)
Donor AtomsPyridine-N, Amine-NPhosphinine-P, Pyridine-N
Electronic CharacterPrimarily σ-donorσ-donor and π-acceptor tue.nl
Chelate Ring Size5-membered5-membered
Preferred Metal CentersHarder, higher oxidation state metals (e.g., Rh(III), Ir(III)) nih.govSofter, lower oxidation state metals (e.g., Cr(0), Mo(0)) tue.nl

While direct covalent metal-metal bonds are not typically observed in mononuclear complexes of this compound, the phenyl substituents play a crucial role in mediating intermolecular interactions in the solid state. researchgate.net In the crystal lattice, these complexes can self-assemble through non-covalent forces, most notably π-π stacking interactions between the aromatic rings of the ligands on adjacent complex units. researchgate.netnih.gov

Catalysis

The ability of this compound and related N-aryl-2-aminopyridine derivatives to form stable chelate complexes with transition metals makes them valuable ligands in homogeneous catalysis. researchgate.netresearchgate.net

In transition metal catalysis, the N-aryl-2-aminopyridine scaffold is particularly effective in reactions involving C-H bond activation. researchgate.net The pyridyl nitrogen atom can act as an internal directing group, coordinating to the metal catalyst and positioning it in close proximity to a specific C-H bond on the aryl substituent. researchgate.net This directed C-H activation strategy enables the regioselective functionalization of otherwise unreactive C-H bonds.

Palladium-catalyzed reactions have extensively utilized this approach. The chelation of the N-aryl-2-aminopyridine ligand to a Pd(II) center facilitates electrophilic cyclopalladation, forming a stable palladacycle intermediate. This intermediate can then undergo further reactions, such as migratory insertion of carbon monoxide or coupling with alkynes, to construct complex N-heterocyclic products. researchgate.net This methodology provides a direct and atom-economical route to valuable molecular architectures like indoles and quinazolinones. researchgate.netresearchgate.net Besides palladium, catalysts based on rhodium, iridium, ruthenium, and cobalt have also been employed with these ligands for various organic transformations. researchgate.net

The field of photoredox catalysis, which uses visible light to drive chemical reactions, has also benefited from ligands with pyridine-based directing groups. princeton.edunih.gov These ligands can be incorporated into dual catalytic systems that merge transition metal catalysis with photoredox catalysis to achieve novel transformations.

A notable application is the Pd-catalyzed, Ru-photoredox-mediated C-H arylation of substrates containing a pyridyl directing moiety. nih.gov In such a system, a ruthenium-based photocatalyst, upon excitation by visible light (e.g., from an LED), initiates a single-electron transfer (SET) process. nih.govnih.gov This can generate a highly reactive aryl radical from a diazonium salt precursor. nih.gov Concurrently, a palladium catalyst, coordinated by the pyridyl-containing substrate, activates a specific C-H bond. The aryl radical generated by the photocatalytic cycle can then be intercepted by the palladium intermediate, leading to a C-C bond-forming reductive elimination that yields the arylated product and regenerates the active palladium catalyst. nih.gov This dual catalytic approach allows for C-H functionalization reactions to be performed under mild, green-chemistry-compliant conditions. nih.gov

Table 3: Representative Photoredox C-H Arylation Reaction

ComponentRoleExample
SubstrateAryl acceptor with directing group(6-Phenylpyridin-2-yl)pyrimidine nih.gov
Aryl SourceAryl radical precursorPhenyldiazonium tetrafluoroborate (B81430) nih.gov
Transition Metal CatalystC-H activation catalystPd(OAc)2nih.gov
PhotocatalystVisible light absorber, SET agent[Ru(bpy)3]2+princeton.edunih.gov
Light SourceEnergy input for photocatalystBlue LED nih.gov
ProductC-H arylated compoundArylated (6-phenylpyridin-2-yl)pyrimidine nih.gov

Materials Science and Functional Materials

The unique photophysical properties of the this compound scaffold and its derivatives have positioned them as valuable components in the development of advanced functional materials. Their applications span from real-time process monitoring to the fabrication of sophisticated electronic devices.

Derivatives of this compound, specifically 2-amino-4,6-diphenylnicotinonitriles (APNs), have been identified as highly effective fluorescent molecular sensors for monitoring the progress of photopolymerization reactions. mdpi.com These compounds serve as fluorescent probes, whose emission characteristics change in response to the increasing viscosity of the monomer medium as it converts into a solid polymer. This change allows for real-time tracking of the polymerization kinetics.

Research has demonstrated that these APN derivatives exhibit significantly higher sensitivity compared to commercially available probes like 7-diethylamino-4-methylcoumarin (B84069) and trans-2-(2′,5′-dimethoxyphenyl)ethenyl-2,3,4,5,6-pentafluorobenzene. mdpi.commdpi.com The sensitivity of the sensors can be tuned based on the type of substituent on the chromophore. mdpi.com For instance, in studies involving the cationic polymerization of tri(ethylene glycol) divinyl ether (TEGDVE), the sensor designated S5 showed the highest sensitivity to changes in the microenvironment. mdpi.com The performance of these derivatives as fluorescent sensors has been studied in various polymerization processes, including free-radical, thiol-ene, and cationic polymerizations, underscoring their versatility. mdpi.com

Table 1: Comparison of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Derivatives as Fluorescent Sensors

Sensor Designation Substituent Type Monitored Process Key Finding Reference
S1-S6 (Derivatives) Varied Cationic, Free-Radical, Thiol-ene Higher sensitivity than commercial probes mdpi.com
S5 Specific substituent Cationic Polymerization Most sensitive to microenvironment changes mdpi.com

Beyond their role as sensors, derivatives of this compound also function as highly efficient components of photoinitiating systems, particularly for photopolymerization processes used in 3D printing. pk.edu.plresearchgate.net Specifically, 2-amino-4,6-diphenylpyridine-3-carbonitrile (B1210980) derivatives can act as co-initiators or photosensitizers in two-component systems, often in combination with an amine or an onium salt like diphenyliodonium (B167342) salt. pk.edu.plresearchgate.net

These bimolecular photoinitiating systems are capable of generating reactive species (radicals or cations) upon exposure to near-UV or visible light (e.g., LED at 365 nm or 405 nm). mdpi.com This versatility allows them to initiate different types of polymerization, including the free-radical polymerization of acrylates and the cationic polymerization of epoxides and vinyl ethers. mdpi.com The mechanism involves electron transfer from an amine to the excited state of the pyridine derivative (a photo-reductive process) or interaction with an iodonium (B1229267) salt to form initiating species through photo-oxidation or photo-reduction pathways. pk.edu.plmdpi.com The effectiveness of these systems has been successfully demonstrated in the fabrication of 3D objects using vat photopolymerization techniques with visible light sources. pk.edu.pl This dual functionality—acting as both a sensor and a co-initiator—makes these compounds particularly valuable for advanced manufacturing applications. mdpi.comnih.gov

The tunable photophysical and electrochemical properties of the 4,6-diaryl-2-amine heterocyclic core make it a promising scaffold for optoelectronic materials. nih.gov By strategically modifying the aryl groups at the 4- and 6-positions of a 2-aminopyrimidine (B69317) core (a close analogue), researchers have created a series of fluorophores with distinct optical characteristics in both solution and solid states. nih.gov

This "plug-and-play" approach allows for the fine-tuning of absorption, emission, and bandgap values. nih.gov Optical studies on these derivatives revealed absolute quantum yields in thin films ranging from 5.86% to 29.43% and blue-green emission in the visible spectrum, as indicated by CIE (Commission Internationale de l'Éclairage) diagrams. nih.gov Furthermore, electrochemical analysis confirmed that the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels can be modulated by altering the substituents. nih.gov These findings highlight the potential of this chemical class for a wide array of optoelectronic applications, leveraging their robust dual-state emission properties. nih.gov

Table 2: Photophysical Properties of 4,6-Diarylpyrimidin-2-amine Derivatives

Property Range of Values (in DMF solution) Range of Values (in Thin Film) Reference
Absolute Quantum Yield (ϕF) 8.11% – 71.00% 5.86% – 29.43% nih.gov
Fluorescence Lifetime (τ) 0.8 ns – 1.5 ns 0.63 ns – 3.16 ns nih.gov

The exceptional photophysical properties of pyrimidine-cored organic molecules have led to their investigation as components in Organic Light-Emitting Diodes (OLEDs). nih.gov The 4,6-diarylpyrimidin-2-amine framework, in particular, demonstrates key characteristics desirable for emissive materials in OLEDs. Their high quantum yields and tunable emission spectra are critical for developing efficient and color-specific lighting and display technologies. nih.gov The ability to function as fluorophores in both solution and solid states suggests their suitability for various device fabrication methods. The demonstrated control over HOMO/LUMO energy levels through molecular design is crucial for optimizing charge injection and transport within an OLED device, ultimately enhancing its performance and efficiency. nih.gov

Biological Activity at the Molecular Level (Mechanistic Insights)

The structural motif of this compound and its analogues has been identified as a privileged scaffold in medicinal chemistry, showing significant inhibitory activity against various enzymes implicated in disease, particularly in oncology.

Aurora Kinase A: Derivatives of 4,6-diphenylpyrimidin-2-amine (B1348216) have been designed and synthesized as potent inhibitors of Aurora kinase A (AURKA), a key regulator of cell division that is often overexpressed in cancers. nih.govnih.gov In one study, a series of 25 derivatives was synthesized, with a compound referred to as "derivative 12" (2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol) emerging as a selective AURKA inhibitor. nih.govnih.gov Mechanistic studies in HCT116 human colon cancer cells showed that this compound inhibited AURKA activity, reduced the phosphorylation of AURKA at its active site (Thr283), and consequently arrested the cell cycle in the G2/M phase. nih.govnih.gov This cell cycle arrest ultimately triggered caspase-mediated apoptotic cell death. nih.gov In silico docking experiments supported these findings, showing favorable binding energies between the inhibitor and the ATP-binding site of AURKA. nih.gov

PIM-1 Kinase: The PIM family of serine/threonine kinases is involved in cell survival and proliferation, making them attractive targets for cancer therapy. Research has shown that 2-amino-4,6-diphenylnicotinonitriles (APNs) possess antiproliferative activity linked to the inhibition of PIM-1 kinase. mdpi.com While detailed mechanistic studies on the direct binding are ongoing, the observed biological activity points to a significant interaction between the APN scaffold and the kinase. The development of dual inhibitors targeting related pathways has also been explored; for instance, 4,6-disubstituted pyrido[3,2-d]pyrimidines were developed as dual inhibitors of MNK and PIM kinases, demonstrating the versatility of this core structure in targeting oncogenic signaling pathways. nih.gov

SIRT1: Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase involved in various cellular processes, and its inhibition has been explored as a therapeutic strategy. 2-Amino-4,6-diphenylnicotinonitriles have been identified as possessing SIRT1 inhibitory activity. mdpi.com This adds to the polypharmacological profile of this class of compounds, suggesting they may modulate multiple cellular pathways. The development of specific SIRT1 inhibitors is an active area of research, with various chemical scaffolds being investigated to achieve high potency and selectivity. mdpi.com

Table 3: Enzyme Inhibition by this compound Derivatives

Target Enzyme Derivative Class Key Findings Mechanism of Action Reference
Aurora Kinase A 4,6-Diphenylpyrimidin-2-amines Selective inhibition of AURKA Binds to ATP-binding site, reduces phosphorylation, causes G2/M cell cycle arrest, induces apoptosis nih.govnih.gov
PIM-1 Kinase 2-Amino-4,6-diphenylnicotinonitriles Antiproliferative activity Putative inhibition of PIM-1 kinase activity mdpi.com

| SIRT1 | 2-Amino-4,6-diphenylnicotinonitriles | Identified with SIRT1 inhibitory activity | Inhibition of deacetylase function | mdpi.com |

Receptor Antagonism Mechanisms (e.g., GPR54)

Derivatives of this compound have been identified as potent antagonists of the G protein-coupled receptor 54 (GPR54), also known as the kisspeptin (B8261505) receptor (KISS1R). nih.govnih.gov The mechanism of action involves the binding of these pyridine derivatives to the GPR54 receptor, which competitively inhibits the binding of its endogenous ligand, kisspeptin. GPR54 is a critical component in the hypothalamic-pituitary-gonadal (HPG) axis, and its activation by kisspeptin is a key step in stimulating the release of Gonadotropin-Releasing Hormone (GnRH). nih.govnih.gov

By blocking the receptor, 2-acylamino-4,6-diphenylpyridine derivatives prevent the downstream signaling cascade that is normally initiated by kisspeptin. nih.gov This antagonistic activity has been demonstrated in cellular functional assays and binding assays, with specific compounds showing high affinity and potency. For example, detailed structure-activity relationship (SAR) studies have led to the identification of 2-acylamino-4,6-diphenylpyridine derivatives with IC₅₀ values in the nanomolar range for GPR54 binding. nih.gov The antagonism at this receptor makes these compounds valuable tools for studying the physiological roles of the kisspeptin/GPR54 system and as potential therapeutic agents for hormone-dependent conditions. nih.gov

Compound ClassTarget ReceptorMechanism of ActionPotency (IC₅₀)Reference
2-Acylamino-4,6-diphenylpyridinesGPR54 (KISS1R)Competitive Antagonism3.7 nM (for compound 9l) nih.gov

Modulation of Biological Pathways (e.g., sex hormone regulation at molecular level)

The antagonism of the GPR54 receptor by this compound derivatives directly modulates the biological pathway responsible for sex hormone regulation. nih.gov The GPR54 receptor plays an indispensable role in controlling the secretion of GnRH from the hypothalamus. nih.govnih.gov GnRH, in turn, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which regulate the function of the gonads and the production of sex hormones like testosterone (B1683101) and estrogen. nih.gov

By blocking GPR54, these pyridine antagonists effectively interrupt the Kisspeptin-GnRH pathway. nih.govnih.gov This disruption leads to a reduction in the pulsatile release of GnRH, which consequently suppresses the secretion of LH and FSH. nih.gov The in vivo efficacy of this mechanism has been demonstrated in animal models. For instance, intravenous administration of a potent 2-acylamino-4,6-diphenylpyridine antagonist to castrated male rats resulted in a significant suppression of plasma LH levels. nih.gov This demonstrates a clear molecular link between GPR54 antagonism by this class of compounds and the downregulation of a key sex hormone pathway, highlighting their potential for use in managing sex-hormone-dependent diseases. nih.gov

Mechanisms of Antimicrobial Action (e.g., cell membrane disruption)

While some derivatives of the structurally related 4,6-diphenylpyrimidin-2-amine have been reported to possess antibacterial and antifungal properties, the specific mechanisms of antimicrobial action for this compound are not extensively detailed in the available literature. nih.gov However, for many antimicrobial peptides and heterocyclic compounds, a primary mechanism of action is the disruption of the microbial cell membrane. nih.govmdpi.com

This process generally involves an initial electrostatic interaction between the cationic parts of the molecule and the negatively charged components of the microbial membrane, such as lipopolysaccharides in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. mdpi.com Following this initial binding, the hydrophobic regions of the compound insert into the lipid bilayer. mdpi.comnih.gov This insertion can disrupt the membrane's integrity in several ways, including the formation of pores or channels (barrel-stave or toroidal pore models) or by acting in a detergent-like manner to dissolve the membrane (carpet model). nih.govnih.gov Such disruption leads to increased membrane permeability, leakage of essential intracellular contents like ions and ATP, and ultimately, cell death. mdpi.com While plausible for this class of compounds, direct evidence confirming cell membrane disruption as the primary antimicrobial mechanism for this compound is pending further investigation.

Antioxidant Mechanisms

Direct experimental studies detailing the antioxidant mechanisms of this compound are limited. However, the antioxidant activity of related nitrogen-containing heterocyclic compounds, including other pyridine derivatives, is often attributed to their ability to act as radical scavengers. who.intmdpi.com The primary mechanism is believed to be hydrogen atom transfer (HAT), where the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. frontiersin.org

For this compound, the most likely site for hydrogen donation is the amine (-NH₂) group. The N-H bond can be cleaved to donate a hydrogen atom, and the resulting radical on the nitrogen atom is stabilized by resonance within the pyridine ring and adjacent phenyl groups. frontiersin.org The phenyl rings themselves may also participate in radical scavenging. This process is crucial for neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are responsible for oxidative stress. mdpi.com The effectiveness of this mechanism is determined by the bond dissociation enthalpy (BDE) of the N-H bond; a lower BDE indicates a greater ease of hydrogen donation and thus higher antioxidant activity. frontiersin.org

Antiproliferative Mechanisms

The antiproliferative mechanisms for this compound have been elucidated through studies of its close structural analogs, particularly 4,6-diphenylpyrimidin-2-amine derivatives. These compounds have been shown to exert their anticancer effects by targeting key enzymes involved in cell proliferation and survival.

One significant mechanism is the inhibition of specific kinases. Certain 4,6-diphenylpyrimidin-2-amine derivatives have been identified as potent inhibitors of Aurora kinase A (AURKA). nih.gov AURKA is a crucial serine/threonine kinase that regulates multiple processes during mitosis, including centrosome maturation and spindle assembly. Its inhibition by these compounds leads to mitotic arrest and subsequent cell death in cancer cells. nih.gov

Another identified mechanism for a different set of 4,6-diphenylpyrimidin-2-amine derivatives is the selective inhibition of cyclooxygenase-2 (COX-2). nih.gov The COX-2 enzyme is often overexpressed in inflamed and cancerous tissues, where it contributes to tumor growth, angiogenesis, and metastasis. By selectively blocking COX-2, these compounds can reduce inflammation and inhibit cancer cell proliferation. nih.gov Furthermore, studies on other related diphenyl-substituted nitrogen heterocycles, such as imidazo[4,5-b]pyridines, have shown that their antiproliferative activity can be mediated by inducing a G2/M phase cell cycle arrest. mdpi.com

Compound ClassMechanism of ActionMolecular TargetReference
4,6-Diphenylpyrimidin-2-amine derivativesEnzyme InhibitionAurora kinase A (AURKA) nih.gov
4-(4-(Methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivativesSelective Enzyme InhibitionCyclooxygenase-2 (COX-2) nih.gov
2,6-Diphenyl substituted imidazo[4,5-b]pyridinesCell Cycle ArrestG2/M Phase mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The classical synthesis of 4,6-diarylpyrimidin-2-amines, including the diphenyl variant, typically involves a two-step process: a base-catalyzed Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by cyclization with guanidine (B92328) hydrochloride. researchgate.netresearchgate.netnih.gov While effective, future research is geared towards developing more efficient, sustainable, and versatile synthetic strategies.

Emerging methodologies focus on:

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and increase product yields, aligning with the principles of green chemistry. researchgate.net

Advanced Catalytic Systems: The use of novel catalysts, such as palladium complexes in Buchwald-Hartwig amination reactions, is being explored for the N-arylation of the 2-amino group. mdpi.com This allows for the introduction of a wide range of aryl substituents, expanding the chemical diversity of accessible derivatives.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow-based protocols for the synthesis of 4,6-diphenylpyridin-2-amine and its analogues could facilitate large-scale production for various applications.

One-Pot Procedures: Combining the chalcone formation and cyclization steps into a single, one-pot reaction would improve efficiency by reducing the need for intermediate isolation and purification, thereby saving time, solvents, and resources.

Exploration of Advanced Reactivity Pathways

Beyond its synthesis, the exploration of the inherent reactivity of the this compound core is a crucial research avenue. The molecule presents multiple sites for chemical modification, including the 2-amino group, the phenyl rings, and the pyrimidine (B1678525) nucleus itself. Future studies will likely focus on:

Functionalization of the Amino Group: While N-arylation is established mdpi.com, exploring a broader range of reactions such as acylation, alkylation, and sulfonylation can yield derivatives with diverse electronic and steric properties.

Electrophilic Aromatic Substitution: The two phenyl rings are susceptible to electrophilic substitution, allowing for the introduction of functional groups that can modulate the compound's properties. The directing effects of the pyrimidine core on this substitution will be a key area of investigation.

Modification of the Pyrimidine Core: Investigating reactions that directly target the heterocyclic ring, such as cycloaddition or ring-opening/ring-transformation reactions, could lead to the discovery of entirely new heterocyclic scaffolds with novel functionalities.

Rational Design of Derivatives with Tunable Properties

A significant area of future research lies in the rational design of this compound derivatives with precisely controlled properties for specific applications. By systematically modifying the substituents on the phenyl rings and the amino group, researchers can tune a wide array of characteristics.

Biological Activity: The scaffold is a proven pharmacophore. Rational design can be used to optimize derivatives as selective inhibitors of specific enzymes. For example, derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications and as potent inhibitors of Aurora kinase A for anticancer therapies. nih.govnih.gov Future work will involve creating derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Optical and Electronic Properties: A "plug-and-play" design approach, where different aryl groups are substituted at the 4- and 6-positions, has been shown to enable distinct optical characteristics. researchgate.net This allows for the tuning of absorption and emission spectra, making these compounds promising candidates for use as fluorophores in organic light-emitting diodes (OLEDs), sensors, and bio-imaging agents.

The table below summarizes examples of how structural modifications can tune the properties of the 4,6-diarylpyrimidin-2-amine scaffold.

Derivative Class Modification Strategy Tunable Property Potential Application
Anticancer AgentsIntroduction of guanidine moiety and varied phenyl substituentsInhibition of Aurora Kinase A, cell cycle arrestOncology nih.gov
Anti-inflammatory AgentsAddition of a methylsulfonylphenyl group at the 4-positionSelective COX-2 InhibitionAnti-inflammatory drugs nih.gov
FluorophoresVarying aryl substituents at the 4- and 6-positionsAbsorption/emission spectra, quantum yieldOptoelectronics, Bio-imaging researchgate.net

Integration in Hybrid Materials and Supramolecular Assemblies

The structural features of this compound make it an excellent building block for supramolecular chemistry and the construction of hybrid materials. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can act as hydrogen bond donors and acceptors. nih.gov

Future research will explore:

Crystal Engineering: Utilizing non-covalent interactions such as hydrogen bonding, halogen bonding, and π–π stacking to construct well-defined, multi-component crystalline structures with unique properties. mdpi.com The amino group can be protonated to form a 2-aminopyridinium cation, which can then assemble with anionic species like polyoxometalates to form organic-inorganic hybrid materials. nih.gov

Self-Assembled Monolayers (SAMs): Designing derivatives that can form ordered monolayers on surfaces, which could be applied in molecular electronics, sensors, and surface modification.

Metal-Organic Frameworks (MOFs): Using the pyrimidine nitrogen atoms as coordination sites for metal ions, potentially leading to the formation of novel MOFs with applications in gas storage, separation, and catalysis.

Computational-Guided Discovery and Optimization

In silico methods are becoming indispensable for accelerating the discovery and optimization of new functional molecules. For this compound, computational approaches will be pivotal in:

Virtual Screening: Using molecular docking to screen virtual libraries of derivatives against biological targets to identify promising candidates for synthesis and testing. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to establish a mathematical relationship between the chemical structure of derivatives and their biological activity or physical properties. nih.gov This allows for the prediction of the properties of unsynthesized compounds and guides the design of more potent or functional molecules.

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the dynamic behavior of these molecules, such as their binding modes with protein targets or their self-assembly in solution, providing deeper insights that static models cannot. nih.gov

Predicting Physicochemical Properties: Employing computational tools like Density Functional Theory (DFT) to predict electronic structures, absorption/emission spectra, and reactivity, thus guiding the rational design of materials with desired optoelectronic properties.

Expanding Mechanistic Understanding in Biological Contexts

While many derivatives of the 2-aminopyrimidine (B69317) scaffold have demonstrated biological activity, a deeper mechanistic understanding is often lacking. Future research must move beyond preliminary screening to elucidate the precise molecular mechanisms of action. This involves:

Target Deconvolution: For derivatives identified through phenotypic screening, identifying the specific protein target(s) responsible for the observed biological effect.

Enzyme Kinetics and Biophysical Analysis: Conducting detailed kinetic studies and using techniques like X-ray crystallography to determine the exact binding mode of inhibitors to their target enzymes, revealing key interactions that can be exploited for further optimization.

Cellular Pathway Analysis: Investigating how these compounds affect cellular signaling pathways. For instance, Aurora kinase A inhibitors based on this scaffold have been shown to induce G2/M phase cell cycle arrest and trigger caspase-mediated apoptosis. nih.gov A more detailed map of these downstream effects is needed.

Pharmacokinetics and Metabolism: Studying the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to understand their behavior in vivo and to identify potential metabolic liabilities.

By pursuing these interconnected research avenues, the scientific community can continue to build upon the versatile this compound core, leading to the development of novel therapeutics, advanced materials, and a more profound understanding of fundamental chemical and biological processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-Diphenylpyridin-2-amine in laboratory settings?

  • Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For example, Scheme 14 in Kumar et al. () describes the synthesis of N-benzyl-4,6-diphenylpyridin-2-amine via Buchwald-Hartwig amination, using aryl halides and amines as precursors. Another method () employs Pd(OAc)₂ with Xantphos as a ligand and t-BuONa as a base, achieving yields through optimized catalytic conditions. Key steps include inert atmosphere handling and purification via column chromatography .

Q. How should researchers handle safety concerns when working with this compound?

  • Methodological Answer : Safety data sheets () recommend using personal protective equipment (PPE), including nitrile gloves and safety goggles, due to potential skin/eye irritation. Work should be conducted in a fume hood to avoid inhalation of dust. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste. Storage conditions require airtight containers in cool, dry environments (<25°C) .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns on the pyridine ring. Elemental analysis (C, H, N) validates empirical formulas, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Crystallographic refinement using SHELX software ( ) can resolve structural ambiguities, particularly for derivatives with conflicting spectroscopic data .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies ( ) evaluate binding affinities to target proteins (e.g., kinases or antimicrobial enzymes). For example, docking against PI3K/mTOR ( ) can prioritize derivatives for in vitro screening. Software like AutoDock Vina or Schrödinger Suite is recommended, with validation via comparative crystallographic data .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Systematic optimization of reaction parameters (e.g., catalyst loading, solvent polarity, and temperature) is critical. For instance, reports a 22% yield for a Pd-catalyzed reaction, suggesting sensitivity to steric hindrance. Replicating conditions with controlled moisture/oxygen levels (via Schlenk techniques) and using additives like Cs₂CO₃ may improve reproducibility. Cross-referencing multiple protocols ( ) helps identify optimal conditions .

Q. How do substituents on the pyridine ring influence the photophysical properties of this compound?

  • Methodological Answer : Electron-donating groups (e.g., -NH₂) enhance π-conjugation, shifting absorption/emission spectra. UV-Vis and fluorescence spectroscopy quantify these effects. For example, fluorinated analogs () exhibit hypsochromic shifts due to electron-withdrawing effects. Time-resolved spectroscopy can further elucidate excited-state dynamics, correlating substituent effects with quantum yields .

Q. What are the challenges in crystallizing this compound derivatives, and how are they addressed?

  • Methodological Answer : Bulky phenyl groups often lead to poor crystal packing. Slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures) promotes nucleation. SHELXL ( ) is widely used for refining disordered structures, with twin refinement protocols for challenging datasets. Synchrotron X-ray sources improve resolution for low-symmetry crystals .

Methodological Notes for Data Interpretation

  • Contradiction Analysis : Compare NMR shifts across solvents (e.g., DMSO vs. CDCl₃) to distinguish tautomeric forms.
  • Yield Optimization : Design of experiments (DoE) methodologies can statistically identify critical reaction variables.
  • Biological Assays : Use positive controls (e.g., known kinase inhibitors in ) to validate screening protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.